molecular formula C8H15NO3 B187189 Methyl 4-(dimethylcarbamoyl)butanoate CAS No. 14471-87-5

Methyl 4-(dimethylcarbamoyl)butanoate

Cat. No.: B187189
CAS No.: 14471-87-5
M. Wt: 173.21 g/mol
InChI Key: LKYXYMWQTCGECE-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylcarbamoyl)butanoate is a chemical compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, characterized by the presence of a dimethylamino group and a keto group at the fifth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of a catalyst. The reaction can be represented as follows:

Pentanoic acid+MethanolPentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester+Water\text{Pentanoic acid} + \text{Methanol} \rightarrow \text{Methyl 4-(dimethylcarbamoyl)butanoate} + \text{Water} Pentanoic acid+Methanol→Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester+Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylcarbamoyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(dimethylcarbamoyl)butanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can act as a site for nucleophilic attack. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.

    Methyl valerate: An ester derivative of valeric acid with comparable chemical properties.

    Dimethylaminoacetone: A compound with a dimethylamino group and a keto group, similar to pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester.

Uniqueness

Methyl 4-(dimethylcarbamoyl)butanoate is unique due to the specific positioning of the dimethylamino and keto groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility.

Properties

CAS No.

14471-87-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 5-(dimethylamino)-5-oxopentanoate

InChI

InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3

InChI Key

LKYXYMWQTCGECE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCCC(=O)OC

Canonical SMILES

CN(C)C(=O)CCCC(=O)OC

Synonyms

Methyl 5-(diMethylaMino)-5-oxopentanoate

Origin of Product

United States

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